5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid
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Overview
Description
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a unique polycarboxylic acid with the molecular formula C21H36O4 and a molecular weight of 352.51 g/mol . This compound is known for its distinctive structure, which includes a cyclohexene ring substituted with carboxyl and hexyl groups. It has been commercially available for over 15 years and is used in various industrial applications .
Preparation Methods
The synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid involves several steps. One common method includes the cyclization of a suitable precursor followed by carboxylation. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and carboxylation processes . Industrial production methods often employ high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert carboxyl groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the carboxyl or hexyl groups.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid involves its interaction with molecular targets and pathways. As an anionic fatty acid derivative, it reduces the surface tension of formulations, improving detergency and solubility . The compound’s carboxyl groups can form hydrogen bonds with other molecules, facilitating various chemical and biological interactions .
Comparison with Similar Compounds
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is unique due to its specific structure and properties. Similar compounds include:
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-: Shares a similar cyclohexene ring structure but differs in the position and type of substituents.
C21-Dicarboxylic acid: Another polycarboxylic acid with similar applications but different structural features.
These compounds share some characteristics but differ in their specific chemical and physical properties, making this compound unique in its applications and effectiveness .
Properties
CAS No. |
53980-88-4 |
---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
RYKIXDBAIYMFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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